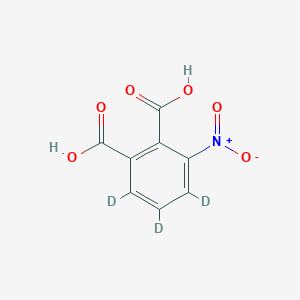

3-Nitrophthalic-D3 acid

Description

Fundamental Principles and Significance of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to track their journey through chemical reactions or biological systems. wikipedia.orgmusechem.com Isotopes are variants of a particular element that differ in the number of neutrons, and consequently in mass, but possess the same number of protons and exhibit nearly identical chemical properties. musechem.comfiveable.meyoutube.com This near-identical reactivity allows isotopically labeled molecules to mimic the behavior of their unlabeled counterparts in biological and chemical processes. fiveable.mewikidoc.org The key principle lies in the ability to detect and differentiate the labeled molecules due to their unique physical properties, such as mass or nuclear spin. wikipedia.orgmetwarebio.com

The significance of isotopic labeling is vast and spans numerous scientific disciplines. acs.org In chemistry, it is a powerful tool for elucidating reaction mechanisms. thalesnano.comnumberanalytics.com By strategically placing an isotopic label on a reactant molecule, chemists can trace the position of the label in the reaction products, providing direct evidence for proposed mechanistic pathways. wikipedia.orgwikidoc.org This is particularly valuable in catalysis research, where understanding the intricate steps of a catalytic cycle is crucial for designing more efficient catalysts. numberanalytics.comnumberanalytics.com

In biochemistry and pharmaceutical research, isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is fundamental. fiveable.mecernobioscience.comsymeres.com Deuterium labeling is especially prominent in metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comacs.orgcernobioscience.comclearsynth.com The heavier mass of deuterium can also lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered, a phenomenon that can be exploited to enhance the metabolic stability of drugs. youtube.comacs.orgsymeres.com Furthermore, deuterated compounds serve as invaluable internal standards in quantitative mass spectrometry, improving the accuracy and reliability of analytical measurements. acs.orgthalesnano.com

The primary analytical techniques used to detect and quantify isotopically labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me Mass spectrometry separates ions based on their mass-to-charge ratio, making it ideal for distinguishing between labeled and unlabeled molecules. wikipedia.org NMR spectroscopy, on the other hand, detects the nuclear spin properties of isotopes, providing detailed structural information and enabling the precise location of the isotopic label within a molecule. wikipedia.orgthalesnano.com

Historical Trajectory of Deuterated Phthalic Acid Derivatives in Academic Inquiry

The use of deuterated compounds in scientific research has a rich history, and phthalic acid derivatives have played a role in this journey. Phthalic acid and its derivatives, such as phthalic anhydride (B1165640) and various phthalate (B1215562) esters, are important industrial chemicals, primarily used as plasticizers to increase the flexibility of polymers. nih.govmdpi.com Concerns about the potential environmental and health impacts of these compounds have driven extensive research into their fate and transport in various systems. mdpi.commdpi.com

In this context, deuterated phthalic acid derivatives have served as essential tools. Researchers have utilized these labeled compounds as internal standards for the accurate quantification of phthalates in environmental and biological samples. mdpi.comresearchgate.net The use of a deuterated analog of the analyte of interest allows for correction of sample loss during extraction and analysis, leading to more reliable data. For instance, studies have employed deuterated phthalate esters to investigate their migration from plastic materials into food and water. mdpi.com

Furthermore, deuterated phthalic acid derivatives have been used in metabolic studies to understand how these compounds are processed in biological systems. By tracing the metabolic fate of the deuterated compounds, researchers can identify key metabolites and understand the biochemical pathways involved in their transformation. This information is crucial for assessing the potential toxicity and risks associated with phthalate exposure.

While the primary focus has often been on the diesters of phthalic acid due to their widespread use as plasticizers, the synthesis and application of other deuterated phthalic acid derivatives, including those with additional functional groups, have also been explored in more specialized research areas.

Rationale for the Specific Synthesis and Application of 3-Nitrophthalic-D3 Acid in Contemporary Research

The specific synthesis and use of this compound are driven by the need for a precise internal standard in analytical chemistry. The introduction of three deuterium atoms onto the aromatic ring of 3-nitrophthalic acid creates a molecule with a distinct mass signature that can be readily identified by mass spectrometry. lgcstandards.com

3-Nitrophthalic acid itself is a known degradation product of the herbicide isoxaben (B1672637) and can also be used as a starting material or intermediate in the synthesis of other organic compounds, including modified 2-iodoxybenzoic acid derivatives and certain chemiluminescent agents like luminol (B1675438). chemicalbook.comsigmaaldrich.comsigmaaldrich.comyoutube.com Therefore, the ability to accurately quantify 3-nitrophthalic acid in various matrices is of significant interest. The use of this compound as an internal standard is particularly valuable in complex samples where matrix effects can interfere with the analytical signal. acs.orgthalesnano.com By adding a known amount of the deuterated standard to the sample, any variations in sample preparation or instrument response can be accounted for, leading to more accurate and precise quantification of the unlabeled 3-nitrophthalic acid.

The rationale for placing three deuterium atoms on the aromatic ring, as indicated by its chemical name 3,4,5-trideuterio-6-nitrophthalic acid, is to ensure a significant mass difference from the unlabeled compound while minimizing any potential for isotopic exchange during sample processing. lgcstandards.com This stable isotope-labeled compound is a valuable tool for researchers conducting quantitative studies involving 3-nitrophthalic acid. lgcstandards.com

Scope and Organization of the Academic Research Review on this compound

This academic research review will focus exclusively on the chemical compound this compound. The subsequent sections will delve into its specific chemical properties, methods of synthesis, and its primary application as an internal standard in analytical research. The review will present detailed research findings and data in a structured format, including data tables to summarize key information. The content will be strictly confined to the scientific aspects of this compound, excluding any information related to dosage, administration, or safety profiles. The aim is to provide a professional and authoritative overview based on available scientific literature.

Chemical Properties and Synthesis of this compound

| Property | Value | Source |

| Chemical Name | This compound | lgcstandards.com |

| Synonym | 3,4,5-trideuterio-6-nitrophthalic acid | lgcstandards.com |

| Molecular Formula | C₈H₂D₃NO₆ | lgcstandards.com |

| Molecular Weight | 214.15 g/mol | lgcstandards.com |

| CAS Number | 1386387-74-1 | lgcstandards.com |

| Unlabeled CAS Number | 603-11-2 | lgcstandards.com |

| Isotope Label | Deuterium | lgcstandards.com |

The synthesis of this compound is not extensively detailed in publicly available literature, as it is a specialized chemical produced for research purposes. However, the synthesis would logically start from a deuterated precursor. One plausible route would involve the nitration of a deuterated phthalic acid or phthalic anhydride. The synthesis of the unlabeled 3-nitrophthalic acid is well-documented and typically involves the nitration of phthalic anhydride using a mixture of concentrated nitric acid and sulfuric acid. youtube.comorgsyn.orggoogle.comyoutube.com This reaction often produces a mixture of 3-nitro and 4-nitrophthalic acids, which then require separation. youtube.comorgsyn.org

For the deuterated analog, a similar nitration strategy would likely be employed on a deuterated starting material, such as phthalic-d4 acid or phthalic-d4 anhydride. The synthesis of these deuterated precursors would be the initial critical step.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO6 |

|---|---|

Molecular Weight |

214.15 g/mol |

IUPAC Name |

3,4,5-trideuterio-6-nitrophthalic acid |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)/i1D,2D,3D |

InChI Key |

KFIRODWJCYBBHY-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])C(=O)O)C(=O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into 3 Nitrophthalic Acid

Strategic Approaches for Regioselective Deuteration in Aromatic Systems

Regioselectivity is paramount when synthesizing specifically labeled isotopologues such as 3-Nitrophthalic-D3 acid. The directing effects of the existing substituents on the aromatic ring—the carboxyl groups and the nitro group—play a crucial role in determining the position of deuterium (B1214612) incorporation.

Electrophilic aromatic substitution is a fundamental mechanism for introducing deuterium into an aromatic ring. In the context of synthesizing this compound, this typically involves the reaction of a suitable precursor with a deuterium source in the presence of a catalyst. The nitronium ion (NO2+), generated from a mixture of concentrated nitric and sulfuric acids, is a powerful electrophile used in the nitration of phthalic acid or its anhydride (B1165640) to produce 3-nitrophthalic acid. orgsyn.orgyoutube.com

The mechanism for electrophilic deuteration follows a similar pathway, where a deuterated acid (e.g., D2SO4) can act as the deuterium source. The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The rate-determining step is the attack of the electrophile (D+) on the aromatic ring. The presence of deactivating groups, such as the nitro and carboxyl groups in 3-nitrophthalic acid, generally slows down electrophilic substitution and directs incoming electrophiles to the meta position relative to themselves. However, direct deuteration of 3-nitrophthalic acid via this method is challenging due to the already deactivated nature of the ring. A more viable strategy involves the deuteration of a precursor molecule, such as phthalic anhydride, prior to nitration.

Hydrogen-deuterium (H/D) exchange reactions offer an alternative and often more direct route for the incorporation of deuterium. These reactions are typically catalyzed by transition metals and involve the reversible exchange of hydrogen atoms for deuterium from a deuterium source, such as heavy water (D2O).

For aromatic carboxylic acids, the carboxyl group can act as a directing group, facilitating deuteration at the ortho positions. However, the strongly deactivating nitro group in 3-nitrophthalic acid presents a challenge. Recent advancements have shown that silver-catalyzed hydrogen-isotope exchange can be effective for nitroaromatics using D2O as the deuterium source. This method has been shown to result in considerable deuterium accumulation around the aromatic ring. Ruthenium-catalyzed C-H activation has also emerged as a powerful technique for the deuteration of aromatic carbonyl compounds, which could be adapted for precursors of 3-nitrophthalic acid. nih.gov

The general mechanism for transition metal-catalyzed H/D exchange involves the coordination of the metal to the aromatic ring, followed by C-H bond activation to form a metal-hydride intermediate. Subsequent reaction with a deuterium source regenerates the active catalyst and incorporates deuterium into the aromatic ring. The efficiency and regioselectivity of these exchange reactions are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Multi-Step Synthetic Pathways to Access this compound

The synthesis of this compound is not a single-step process but rather a carefully designed multi-step sequence. The choice of pathway depends on the availability of deuterated starting materials and the desired level and position of deuterium incorporation.

A common and practical approach to synthesizing this compound involves the nitration of a deuterated precursor. Phthalic anhydride-d4 is a commercially available starting material that can serve as an excellent precursor. The synthesis would proceed as follows:

Nitration of Phthalic Anhydride-d4: Phthalic anhydride-d4 is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orggoogle.com This reaction yields a mixture of 3-nitrophthalic-d3 anhydride and 4-nitrophthalic-d3 anhydride.

Hydrolysis: The resulting mixture of nitrophthalic anhydrides is then hydrolyzed with water to yield the corresponding dicarboxylic acids: this compound and 4-nitrophthalic-d3 acid. youtube.com

An alternative, though potentially less direct, route would involve the deuteration of 3-nitrophthalic acid itself through a catalyzed H/D exchange reaction as described in section 2.1.2. This would avoid the need for a pre-deuterated starting material but would require careful optimization to achieve the desired regioselectivity and level of deuteration.

| Precursor | Derivatization Route | Key Intermediates | Final Product |

| Phthalic Anhydride-d4 | Nitration followed by Hydrolysis | 3-Nitrophthalic-d3 anhydride, 4-Nitrophthalic-d3 anhydride | This compound |

| 3-Nitrophthalic Acid | Catalytic H/D Exchange | Deuterated 3-nitrophthalic acid intermediates | This compound |

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

For the nitration of phthalic anhydride-d4, the temperature and the ratio of nitric acid to sulfuric acid are key parameters. The reaction is typically carried out at elevated temperatures (around 100-110°C) to overcome the deactivation of the aromatic ring. orgsyn.orggoogle.com Precise temperature control is necessary to prevent over-nitration or decomposition. The reaction time is also a crucial factor, with typical durations of several hours to ensure complete conversion. youtube.com

In a study on the synthesis of non-deuterated 3-nitrophthalic acid, it was found that decreasing the concentration of nitric acid from 98% to 65% enhanced the total yield of the mixed 3- and 4-nitrophthalic acids to 80%. sid.ir From this mixture, the desired 3-nitro isomer could be isolated in approximately 40% yield. sid.ir Applying similar conditions to the deuterated analogue could potentially lead to comparable yields.

For catalytic H/D exchange reactions, the choice of catalyst, solvent, temperature, and reaction time are all critical for achieving high levels of deuterium incorporation. For instance, silver-catalyzed deuteration of nitroaromatics has been shown to be effective using silver carbonate as the catalyst in the presence of triphenylphosphine (B44618) and potassium carbonate in a mixture of D2O and MTBE.

| Reaction Step | Key Parameters | Typical Conditions | Potential for Optimization |

| Nitration of Phthalic Anhydride-d4 | Temperature, Acid Ratio, Reaction Time | 100-110°C, Concentrated H2SO4/HNO3, 2-4 hours | Fine-tuning temperature and reaction time to balance conversion and side reactions. Adjusting the acid concentration. |

| Catalytic H/D Exchange | Catalyst, Solvent, Temperature, Time | Varies with catalyst (e.g., Ag2CO3, Ru complexes), D2O as deuterium source | Screening of different catalysts and ligands, optimization of catalyst loading, temperature, and pressure. |

Chromatographic and Non-Chromatographic Purification Techniques for Deuterated Intermediates and Final Products

The synthesis of this compound, particularly through the nitration of phthalic anhydride-d4, results in a mixture of isomers (3-nitro and 4-nitro) that must be separated. Additionally, unreacted starting materials and other byproducts need to be removed to obtain the final product in high purity.

A key challenge in the purification of deuterated compounds is that their physical properties are very similar to their non-deuterated counterparts, making separation from any residual protic material difficult. However, the primary purification challenge in this synthesis is the separation of the 3- and 4-nitro isomers.

Non-Chromatographic Purification:

Fractional crystallization is a widely used and effective non-chromatographic method for separating the 3- and 4-nitrophthalic acid isomers. youtube.com This technique relies on the difference in solubility of the two isomers in a particular solvent. 4-nitrophthalic acid is significantly more soluble in water than 3-nitrophthalic acid. youtube.comyoutube.com

The purification process typically involves:

Dissolving the crude mixture of deuterated nitrophthalic acids in hot water.

Allowing the solution to cool slowly. The less soluble this compound will crystallize out first.

The crystals are then collected by filtration.

Further recrystallization steps can be performed to enhance the purity of the final product. youtube.com

Chromatographic Purification:

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for the separation of closely related isomers. Several HPLC methods have been developed for the separation of 3- and 4-nitrophthalic acids. sielc.comhelixchrom.com These methods typically utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous buffer. google.com The separation is based on a combination of reversed-phase and ion-exchange mechanisms. helixchrom.com While HPLC is highly effective, it is often more suitable for smaller scale purifications or for analytical purposes to assess the purity of the product obtained from crystallization.

| Purification Technique | Principle of Separation | Advantages | Disadvantages |

| Fractional Crystallization | Difference in solubility between 3- and 4-nitro isomers in water. | Scalable, cost-effective for large quantities. | May require multiple recrystallization steps to achieve high purity; can be time-consuming. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | High resolution and efficiency, capable of separating very similar compounds. | Less suitable for large-scale purification; requires specialized equipment and solvents. |

Methodological Advancements in High-Purity Deuterated Compound Synthesis

The synthesis of high-purity deuterated compounds, such as this compound, is driven by their increasing importance in pharmaceutical and materials science research. acs.org Methodological advancements have focused on developing highly selective, efficient, and scalable protocols for deuterium incorporation into complex organic molecules. acs.org A primary strategy in this field is the direct hydrogen-isotope exchange (HIE), which allows for the introduction of deuterium into a molecule in the later stages of a synthetic sequence. acs.org This approach is often more efficient and cost-effective than constructing the molecule from pre-deuterated starting materials.

Recent progress has largely been centered on transition metal-catalyzed HIE reactions, which offer high levels of deuterium incorporation and functional group tolerance. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high isotopic purity and for controlling the regioselectivity of deuterium labeling, particularly in complex molecules with multiple potential sites for deuteration.

Detailed research into the deuteration of aromatic compounds bearing electron-withdrawing groups, such as carboxylic acids and nitro groups found in 3-nitrophthalic acid, has illuminated several effective catalytic systems. These advancements are critical for producing high-purity this compound for its specialized applications.

One significant area of advancement is the use of palladium catalysis for the ortho-deuteration of aromatic carboxylic acids. thieme-connect.com A ligand-free, palladium-catalyzed method has been developed that utilizes D₂O as the deuterium source. thieme-connect.com This methodology is particularly relevant for the synthesis of this compound, as the carboxylic acid groups can direct the deuterium incorporation to specific positions on the aromatic ring. The reaction temperature has been identified as a critical parameter, with elevated temperatures often required to achieve good to excellent deuterium incorporation. thieme-connect.com

Another key development is the silver-catalyzed deuteration of nitroaromatics. acs.org This protocol also uses D₂O as the deuterium source and has shown a distinct deuteration pattern with significant deuterium accumulation around the aromatic ring. acs.orgacs.org The mechanism is believed to be initiated by a silver-promoted C-H activation. acs.org This method provides a viable pathway for the deuteration of nitro-containing aromatic compounds like 3-nitrophthalic acid.

Platinum-on-carbon (Pt/C) has also been demonstrated as an effective catalyst for H-D exchange on a variety of aromatic rings. researchgate.netoup.comresearchgate.net While electron-rich aromatic compounds often undergo deuteration under mild conditions with this system, electron-deficient rings, such as that in 3-nitrophthalic acid, may necessitate higher reaction temperatures to achieve high levels of deuterium incorporation. researchgate.netresearchgate.net

The table below summarizes findings from recent research on the deuteration of aromatic compounds with functionalities relevant to 3-nitrophthalic acid, showcasing the conditions and outcomes of these advanced synthetic methodologies.

| Catalyst System | Substrate Type | Deuterium Source | Key Reaction Conditions | Observed Deuterium Incorporation | Reference |

|---|---|---|---|---|---|

| Palladium (ligand-free) | Aromatic Carboxylic Acids | D₂O | Elevated temperatures | Good to excellent | thieme-connect.com |

| Silver Carbonate/Triphenylphosphine | Nitroaromatics | D₂O | 120 °C, 24 h | Significant accumulation around the aromatic ring | acs.org |

| Platinum-on-Carbon (Pt/C) | Electron-deficient aromatics | D₂O with H₂ atmosphere | Elevated temperatures (e.g., 180 °C) | High deuterium efficiencies | researchgate.netoup.com |

| Cationic Rhodium(III) | Aromatic Carboxylic Acids | D₂O | Low catalyst loading | Synthetically useful yields at ortho position | chemrxiv.orgacs.org |

Further innovations include the development of iron-based catalysts for H/D exchange, which offer a more earth-abundant and economical alternative to precious metal catalysts. acs.orgnih.gov These systems have demonstrated high activity for HIE on (hetero)aromatic hydrocarbons under mild conditions. nih.gov Additionally, deutero-decarboxylation has emerged as a powerful technique for the selective mono-deuteration of arenes and heteroarenes by replacing a carboxylic acid group with a deuterium atom, often facilitated by silver(I) salts. nih.govnih.gov

These methodological advancements collectively provide a robust toolkit for the high-purity synthesis of deuterated compounds. For a molecule such as this compound, a combination of these techniques or a carefully optimized catalytic HIE protocol would be employed to achieve the desired high level of isotopic enrichment. The ongoing development of new catalysts and methods continues to enhance the accessibility and purity of deuterated compounds for advanced scientific applications.

Advanced Analytical Applications of 3 Nitrophthalic D3 Acid As an Isotopic Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Applicability to Deuterated Compounds

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. wikipedia.org This "isotopic standard," in this case, 3-Nitrophthalic-D3 acid, is chemically identical to the analyte of interest (3-Nitrophthalic acid) but has a different mass due to the presence of deuterium (B1214612) atoms instead of hydrogen atoms. nih.gov

The fundamental principle of IDMS involves creating a mixture of the sample containing the unknown quantity of the analyte and a known quantity of the isotopic standard. wikipedia.org This mixture is then analyzed by mass spectrometry, which separates ions based on their mass-to-charge ratio. By measuring the ratio of the signal intensity of the analyte to that of the isotopic standard, the unknown concentration of the analyte in the original sample can be accurately determined. d-nb.infoosti.gov

The key advantages of using a deuterated standard like this compound in IDMS are:

Correction for Sample Loss: Since the isotopic standard is added at the beginning of the sample preparation process, any loss of analyte during extraction, purification, or analysis will affect both the analyte and the standard equally. scioninstruments.com The ratio of their signals remains constant, thus providing an accurate quantification regardless of recovery variations.

Compensation for Matrix Effects: Complex biological or environmental samples often contain other components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. labmate-online.comscioninstruments.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. labmate-online.comclearsynth.com This co-elution and co-ionization allow the standard to effectively compensate for signal suppression or enhancement, leading to more accurate results. labmate-online.com

Development and Validation of Quantitative Analytical Methods Utilizing this compound

The development of a robust and reliable quantitative method using this compound as an internal standard requires a thorough validation process to ensure its performance meets the requirements for its intended application. waters.comdemarcheiso17025.com This validation encompasses several key parameters, including accuracy, precision, linearity, and sensitivity. bham.ac.uknpra.gov.my

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of trace levels of compounds in complex mixtures. fda.gov.twjfda-online.com The use of this compound as an internal standard is particularly advantageous in LC-MS/MS applications.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Specific precursor-to-product ion transitions are monitored for both the analyte (3-Nitrophthalic acid) and the internal standard (this compound). The high selectivity of this technique, combined with the corrective properties of the isotopic standard, allows for highly accurate and precise quantification.

A study on the biomonitoring of the fragrance lysmeral utilized a derivative of 3-nitrophthalic acid for quantification. researchgate.net While not directly using the deuterated form, this highlights the compound's suitability for LC-MS/MS analysis. The validation of such methods typically involves assessing parameters like linearity over a defined concentration range, accuracy (closeness to the true value), and precision (repeatability and intermediate precision). bham.ac.ukpharmtech.comcam.ac.uk For instance, a validation might demonstrate linearity with a correlation coefficient (r) greater than 0.99, and accuracy and precision within acceptable limits (e.g., ±15%). jfda-online.com

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique where this compound can serve as an effective internal standard. scioninstruments.com In GC-MS, samples are vaporized and separated in a gaseous mobile phase before detection by the mass spectrometer. For non-volatile or thermally labile compounds like 3-Nitrophthalic acid, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nist.govuni-muenchen.de

Role as an Internal Standard in the Quantification of Non-Deuterated Analogs in Complex Matrices

The primary role of this compound as an internal standard is to enable accurate quantification of its non-deuterated counterpart, 3-Nitrophthalic acid, especially in complex matrices such as biological fluids (urine, plasma), environmental samples, or food products. labmate-online.comnih.gov These matrices are known to cause significant analytical challenges due to the presence of numerous interfering substances. labmate-online.comscioninstruments.com

By adding a known amount of this compound to the sample at the earliest stage of analysis, it experiences the same sample preparation steps and analytical conditions as the endogenous 3-Nitrophthalic acid. wikipedia.orgscioninstruments.com This co-processing ensures that any variability introduced during the analytical workflow is accounted for.

The effectiveness of this compound in this role is demonstrated by its ability to mimic the behavior of the analyte during:

Extraction: Losses during liquid-liquid or solid-phase extraction are compensated for.

Chromatographic Separation: It co-elutes with the analyte, experiencing similar chromatographic conditions. labmate-online.com

Ionization: It is subjected to the same ionization suppression or enhancement effects from the matrix. labmate-online.comclearsynth.com

This results in a consistent and reliable ratio of the analyte to the internal standard, leading to accurate quantification even in the presence of significant matrix effects.

Methodological Considerations for Accuracy, Precision, and Matrix Effects in Deuterated Standard Applications

While deuterated standards like this compound significantly improve accuracy and precision, several methodological factors must be carefully considered to ensure the reliability of the results. nih.gov

Accuracy and Precision:

Purity of the Standard: The isotopic and chemical purity of the this compound standard is crucial. Impurities can lead to inaccurate quantification.

Calibration: Proper calibration using a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard is essential for establishing a reliable calibration curve. nih.gov The number of calibration points and the regression model used can impact accuracy. nih.gov

Concentration Dependency: In some GC/MS applications, the measured ion abundance ratio can vary with the quantity of the sample analyzed. nih.gov This concentration dependency should be evaluated and, if necessary, corrected for to improve accuracy. nih.gov

Matrix Effects:

Differential Matrix Effects: Although deuterated standards are excellent at compensating for matrix effects, in some rare cases, differential matrix effects can occur. This can happen if there is a slight chromatographic separation between the analyte and the deuterated standard, causing them to elute in regions with different levels of ion suppression or enhancement. myadlm.org

Matrix-Matched Calibration: In situations with severe matrix effects, using matrix-matched calibration standards (prepared in a blank matrix similar to the sample) can further improve accuracy. nih.gov

Data Table: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r or R²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% of the spiked amount. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 15%. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effect Studies with 3 Nitrophthalic D3 Acid

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Organic Reactions

The theoretical foundation of the kinetic isotope effect lies in the principles of statistical mechanics and transition state theory, which are fundamentally linked to the vibrational energies of molecules. numberanalytics.com Molecules are not static entities but are in constant vibrational motion. The energy of a chemical bond at its lowest vibrational state is known as the zero-point energy (ZPE). This ZPE is dependent on the mass of the atoms forming the bond; a bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE compared to the same bond with a lighter isotope. gmu.eduprinceton.edu

For instance, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond dissociation energy leads to a difference in the activation energy for a reaction where this bond is cleaved in the rate-determining step. The reaction involving the lighter isotope (H) will proceed faster than the one with the heavier isotope (D), resulting in a "normal" primary kinetic isotope effect (kH/kD > 1). gmu.edu

KIEs are categorized into two main types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the isotopically substituted bond is directly broken or formed in the rate-determining step of the reaction. numberanalytics.comslideshare.net The magnitude of the PKIE, typically in the range of 2-7 for deuterium (B1214612) substitution, can provide information about the extent of bond breaking in the transition state. core.ac.uklibretexts.org A larger value suggests a more symmetric transition state where the bond is significantly weakened.

Secondary Kinetic Isotope Effects (SKIEs): These effects occur when the isotopic substitution is on an atom not directly involved in bond cleavage or formation in the rate-determining step. slideshare.netwikipedia.org SKIEs are generally smaller than PKIEs and arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often due to rehybridization. gmu.edu They are classified based on the position of the isotope relative to the reaction center (α, β, etc.).

The magnitude of the KIE can be influenced by several factors, including temperature, the linearity of the hydrogen transfer in the transition state, and quantum mechanical tunneling. numberanalytics.comnumberanalytics.com Tunneling, a phenomenon where a particle can pass through an energy barrier rather than over it, is particularly significant for light isotopes like hydrogen and can lead to unusually large KIEs. numberanalytics.com

Experimental Design for Measuring Primary and Secondary Deuterium Kinetic Isotope Effects

The experimental determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically labeled and unlabeled reactants. scispace.com The general experimental approaches can be broadly classified as non-competitive and competitive methods. numberanalytics.com

Non-Competitive Methods: In this approach, the reaction rates of the deuterated and non-deuterated substrates are measured in separate experiments under identical conditions. The KIE is then calculated as the ratio of the two rate constants. This method is straightforward but requires meticulous control of experimental parameters such as temperature, pressure, and reactant concentrations to ensure accuracy. numberanalytics.com

Competitive Methods: These methods often provide higher precision, especially for small KIEs. nih.gov In a competitive experiment, a mixture of the isotopically labeled and unlabeled reactants is allowed to react. The relative amounts of the isotopic species in the remaining starting material or in the product are then analyzed at a specific reaction conversion. This analysis can be performed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining KIEs, particularly for deuterium substitution. numberanalytics.com By integrating the signals corresponding to the protons and deuterons in the starting material or product, the isotopic ratio can be determined. nih.gov Quantitative single-pulse NMR has been successfully used to measure both 2H and 13C KIEs at natural abundance. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is highly sensitive and can accurately measure isotopic ratios. numberanalytics.com It is often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex reaction mixtures. nih.gov Isotope Ratio Mass Spectrometry (IRMS) offers superior precision for measuring small differences in isotopic composition. numberanalytics.com

Liquid Scintillation Counting: This technique is used when radioactive isotopes like tritium (B154650) (³H) are involved. nih.gov

The choice of experimental design depends on the specific reaction, the magnitude of the expected KIE, and the available analytical instrumentation. numberanalytics.com For a compound like 3-Nitrophthalic-D3 acid, where the deuterium atoms are on the aromatic ring, a competitive experiment would likely be the method of choice to accurately measure the anticipated secondary KIEs.

Case Studies of Reaction Pathways Elucidated Using this compound or its Derivatives

While specific case studies detailing the use of this compound in KIE experiments are not prevalent in the reviewed literature, the principles of its application can be understood from studies on similar aromatic systems. Deuterium-labeled compounds are frequently used to probe reaction mechanisms. thalesnano.com For instance, in reactions involving electrophilic aromatic substitution, deuterating the aromatic ring can help determine if the C-H bond cleavage is part of the rate-determining step.

Consider a hypothetical reaction where 3-nitrophthalic acid undergoes a reaction at one of the aromatic C-H positions. By using this compound, where the hydrogens at positions 4, 5, and 6 are replaced by deuterium, one could measure the KIE for the reaction at these sites.

If a significant primary KIE (kH/kD > 1) is observed, it would strongly suggest that the cleavage of the C-H (or C-D) bond is the rate-limiting step.

A small secondary KIE (kH/kD ≈ 1) would indicate that the C-H bond is not broken in the rate-determining step. This is common in many electrophilic aromatic substitution reactions where the formation of the sigma complex is rate-limiting.

An inverse KIE (kH/kD < 1) could suggest a change in hybridization from sp² to sp³ at the carbon atom in the transition state, which is tighter for a C-D bond than a C-H bond. gmu.edu

Studies on the tautomerization of 2-nitrocyclohexanone (B1217707) have shown how KIEs can elucidate the role of solvents and catalysts in proton transfer steps. unilag.edu.ng Similarly, KIE studies on enzyme-catalyzed reactions, such as those involving nitroreductase, have been crucial in distinguishing between different mechanistic proposals, like hydride transfer versus other mechanisms. nih.gov In one study, KIEs were used to demonstrate that the reduction of p-nitrobenzoic acid by nitroreductase involves hydride transfer, which required a revision of previously proposed computational mechanisms. nih.gov

The application of this compound would follow these established principles. By synthesizing the deuterated compound and comparing its reactivity to the unlabeled analogue, researchers could gain invaluable, quantitative data about the transition state of a given reaction, thereby confirming or refuting a proposed mechanism.

Computational Chemistry Contributions to the Interpretation of Deuterium KIEs

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the study and interpretation of kinetic isotope effects. thieme-connect.comresearchgate.net Computational methods allow for the calculation of theoretical KIEs that can be directly compared with experimental values, providing a powerful synergy for mechanistic elucidation. thieme-connect.com

The computational process typically involves the following steps:

Locating Stationary Points: The geometries of the reactants and the transition state are optimized on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed for the optimized structures. For a true transition state, this calculation will yield one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Zero-Point Energy (ZPE) Calculation: The ZPEs for both the light (H) and heavy (D) isotopologues of the reactant and the transition state are calculated from the vibrational frequencies.

KIE Calculation: The KIE is then calculated based on the differences in ZPE between the reactants and the transition state for the two isotopes. faccts.de

For example, DFT calculations have been used to study the KIEs for H₂/D₂ dissociative adsorption on transition metal surfaces, providing insights into the active sites for catalysis. rsc.orgosti.gov In another instance, the comparison of DFT-calculated KIEs with experimental values for the photocatalytic reduction of CO₂ helped to formulate a plausible chemical mechanism. researchgate.net This approach has also been used to show that for certain enzyme-catalyzed reactions, the influence of the protein environment on heavy-atom KIEs can be minimal. thieme-connect.com

Computational models can also account for more complex phenomena like quantum mechanical tunneling, which can significantly impact deuterium KIEs. numberanalytics.comresearchgate.net By incorporating tunneling corrections, the accuracy of the predicted KIEs can be greatly improved, leading to a more nuanced and accurate understanding of the reaction dynamics. nih.gov The synergy between experimental KIE measurements using compounds like this compound and high-level computational analysis represents the state-of-the-art in mechanistic chemistry. osti.gov

Application in Tracer Studies for Biochemical and Environmental Pathways

Methodologies for Tracing Metabolic Transformations Using Deuterated Compounds

Deuterated compounds are instrumental in metabolism studies due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that enzymatic reactions involving the cleavage of this bond can proceed at a slower rate. acs.org This can lead to a shift in metabolic pathways, providing insight into alternative biotransformation routes and enhancing the metabolic stability of a compound. osti.govjuniperpublishers.com This principle is fundamental to using molecules like 3-Nitrophthalic-D3 acid to trace metabolic processes.

In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in a test tube), are essential for isolating and identifying specific metabolic reactions. When studying a compound like this compound, typical in vitro systems include preparations of liver microsomes, hepatocytes (liver cells), or specific recombinant enzymes known to be involved in drug metabolism, such as cytochrome P450s. cdnsciencepub.com

The methodology involves incubating this compound with the chosen in vitro system. Over time, samples are collected and analyzed, typically using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The deuterium (B1214612) label allows for the unambiguous detection of the parent compound and any resulting metabolites. acs.org For instance, if a hydroxylation reaction occurs on the aromatic ring where a deuterium atom is not present, the resulting metabolite will have a specific mass increase corresponding to the addition of an oxygen atom while retaining the deuterium label. If a reaction were to occur at a deuterated position, the resulting metabolite and the reaction kinetics would differ from the non-deuterated analogue, providing clues about the specific enzymes and mechanisms involved. osti.gov

Ex vivo studies utilize tissues or organs that have been removed from an organism, keeping them in a viable state for experimentation. This approach offers a more complex biological environment than in vitro systems while still allowing for a high degree of experimental control. For example, a tissue slice from a liver or kidney could be used to study the metabolism of this compound.

In this context, the deuterated compound would be introduced into the medium supporting the tissue. The tissue would then be incubated, and samples from both the tissue and the surrounding medium would be analyzed over time. This method allows researchers to understand not only the primary metabolic transformations but also how the compound and its metabolites are distributed and transported within a specific tissue architecture. The use of a deuterated tracer is critical for distinguishing the administered compound's metabolic products from the complex biochemical matrix of the tissue. acs.org

Environmental Fate Studies Using Stable Isotope Probes

Stable isotope probing (SIP) is a powerful technique used to track the fate of contaminants in the environment and to identify the microorganisms responsible for their degradation. enviro.wikinih.gov By introducing a substrate labeled with a heavy stable isotope, such as this compound, researchers can follow the label as it is incorporated into microbial biomass (like DNA, RNA, or proteins) and transformed into various degradation products. wur.nl

To map the biodegradation pathway of a compound like this compound, it can be introduced into an environmental microcosm, such as a sample of contaminated soil or water containing an active microbial community. oregonstate.eduwur.nl As microorganisms metabolize the deuterated acid, they break it down into smaller molecules.

Researchers collect samples over time and use analytical techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS to identify the deuterated intermediates and final degradation products. nih.govmdpi.com For example, the initial steps in the degradation of nitroaromatic compounds often involve the reduction of the nitro group or the dioxygenation of the aromatic ring. nih.govacs.org By identifying the sequence of deuterated metabolites, scientists can reconstruct the entire degradation pathway. This information is crucial for assessing the potential for natural attenuation of the contaminant in the environment.

| Analytical Step | Description | Information Gained | Relevant Techniques |

| Incubation | This compound is added to a soil or water sample containing active microbes. | Allows for microbial degradation to occur over a set time period. | Microcosm/Bioreactor Setup |

| Extraction | Organic compounds are extracted from the sample matrix at various time points. | Isolates the parent compound and its degradation products for analysis. | Liquid-Liquid or Solid-Phase Extraction |

| Separation & Detection | The extracted compounds are separated and their mass-to-charge ratio is measured. | Identifies and quantifies the remaining parent compound and its deuterated metabolites. | GC-MS, LC-MS/MS |

| Pathway Analysis | The identified metabolites are ordered based on their appearance over time and chemical structure. | Elucidates the step-by-step biodegradation pathway. | Chemical Structure Analysis |

Understanding how a chemical moves and transforms within the environment is key to predicting its impact. Deuterated tracers like this compound are ideal for such studies because their unique mass allows them to be tracked with high sensitivity and specificity, even in complex environmental matrices with high background levels of similar chemicals. oregonstate.edu

A study could involve introducing this compound into one environmental compartment, such as surface water, and then monitoring its appearance and the formation of its transformation products in adjacent compartments like sediment, groundwater, or even aquatic organisms. wur.nlwm.edu This approach provides direct evidence of transport mechanisms (e.g., advection, diffusion, sorption) and transformation rates. The use of deuterated compounds in field tests is often more practical and cost-effective than using other isotopes, as they are not radioactive and can be clearly distinguished from background contamination. oregonstate.edu

Analytical Methodologies for Detection and Quantification of Labeled Metabolites and Degradation Products

The success of tracer studies hinges on the ability to accurately detect and quantify the labeled compound and its products. The primary tools for this purpose are mass spectrometry (MS) platforms coupled with chromatographic separation techniques. acs.orgdoe.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a preferred method for analyzing non-volatile and polar compounds like 3-nitrophthalic acid and its potential metabolites. acs.orgmdpi.com

Chromatography (LC): Separates the complex mixture of molecules from the biological or environmental sample.

Mass Spectrometry (MS): Detects the molecules as they exit the LC column, measuring their mass-to-charge ratio (m/z). The presence of deuterium in this compound and its metabolites results in a distinct mass shift compared to their unlabeled counterparts, allowing for selective detection. frontiersin.org

Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the detected ions and analyzing the resulting pieces, which helps to confirm the identity of metabolites. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds or those that can be made volatile through a process called derivatization. It is often used in environmental studies to detect smaller, more volatile degradation products. nih.govmdpi.com

The use of stable isotope-labeled internal standards, such as this compound itself in an analysis of the non-labeled compound, is a gold-standard technique known as isotope dilution analysis. This approach provides the highest accuracy and precision for quantification because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses or matrix effects. mdpi.com

| Technique | Principle of Detection | Primary Application for this compound Studies | Key Advantages |

| LC-MS/MS | Separation of polar/non-volatile compounds followed by mass-based detection and fragmentation. acs.org | Identifying and quantifying metabolites in in vitro and ex vivo systems; analyzing polar degradation products in environmental samples. mdpi.com | High sensitivity and specificity; provides structural confirmation of metabolites. acs.org |

| GC-MS | Separation of volatile compounds followed by mass-based detection. nih.gov | Detecting smaller, volatile degradation products in environmental fate studies. | Excellent for separating complex mixtures of small molecules. |

| Stable Isotope Probing (SIP) | Tracking the incorporation of a heavy isotope from a substrate into microbial biomass (e.g., DNA, RNA). enviro.wikinih.gov | Identifying specific microorganisms responsible for the biodegradation of this compound in an environmental sample. | Directly links metabolic function to microbial identity. nih.gov |

| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Used in some cases to confirm the exact location of deuterium atoms and to identify the structure of unknown metabolites or degradation products. mdpi.com | Provides detailed structural information without the need for fragmentation. |

Synthesis of Novel Deuterated Derivatives and Analogs from 3 Nitrophthalic D3 Acid

Strategies for Chemoselective Functionalization of 3-Nitrophthalic-D3 Acid

Chemoselective functionalization involves the specific reaction of one functional group in the presence of others. In this compound, the reactivity of the two carboxylic acid groups is differentiated by their position relative to the electron-withdrawing nitro group. This electronic difference, combined with the steric hindrance of the adjacent substituents, allows for selective reactions.

Key strategies for chemoselective functionalization include:

Intramolecular Cyclization: The two adjacent carboxylic acid groups can readily undergo dehydration to form the corresponding cyclic anhydride (B1165640), 3-nitrophthalic-D3 anhydride. This reaction is typically achieved by heating with a dehydrating agent like acetic anhydride and is often the first step in more complex syntheses. researchgate.netorgsyn.org

Selective Esterification: Under carefully controlled conditions, it is possible to selectively esterify one of the two carboxylic acid groups, yielding a monoester. This selectivity is influenced by the different pKa values of the two acids.

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group (–NH2) without affecting the carboxylic acid functions. researchgate.net A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.netnih.gov This conversion is pivotal as it introduces a nucleophilic amine group, opening up pathways for amide bond formation, diazotization, and the synthesis of heterocyclic systems. rudn.ru

Control of Reaction Conditions: By modulating reagents, temperature, and catalysts, chemists can direct the reaction towards a specific functional group. For example, using a bulky alcohol in an esterification reaction might favor the less sterically hindered carboxyl group.

The table below summarizes the primary strategies for functionalizing the this compound scaffold.

| Functional Group Target | Reaction Type | Reagents & Conditions | Resulting Functionality |

| Both Carboxylic Acids | Anhydride Formation | Acetic Anhydride, Heat | Cyclic Anhydride |

| Nitro Group | Reduction | H₂, Pd/C or Fe/NH₄Cl | Amine (-NH₂) |

| One or Both Carboxylic Acids | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Mono- or Di-ester |

| Carboxylic Anhydride | Imide/Amide Formation | Primary Amine, Heat | Imide or Amic Acid |

Preparation of Deuterated Phthalate (B1215562) Esters and Anhydrides for Specialized Research

Deuterated esters and anhydrides derived from this compound are valuable intermediates and research tools, particularly in fields requiring isotopic labeling for analytical clarity.

3-Nitrophthalic-D3 Anhydride: The synthesis of 3-nitrophthalic-D3 anhydride is a straightforward and high-yielding procedure. It is typically prepared by refluxing this compound with acetic anhydride. orgsyn.org The resulting cyclic anhydride is a stable, crystalline solid and a key precursor for many other derivatives. chemicalbook.com Its primary utility lies in its reactivity towards nucleophiles, which can open the anhydride ring to form amides or esters. researchgate.net

Deuterated Phthalate Esters: Phthalate esters, such as dimethyl 3-nitrophthalate-D3, can be synthesized from the D3-acid. These esters are important for several reasons:

Internal Standards: Deuterated esters serve as excellent internal standards for quantitative mass spectrometry analysis of their non-deuterated counterparts in complex biological or environmental samples.

Neutron Scattering Studies: In materials science and biophysics, deuteration is used to create "contrast" in neutron scattering experiments, allowing researchers to highlight specific parts of a molecular assembly. epj-conferences.orgresearchgate.net

Synthetic Intermediates: Esterification can be used as a protecting group strategy for the carboxylic acids while other transformations are carried out on the nitro group.

The preparation usually involves reacting this compound with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst.

| Derivative | Starting Material | Key Reagents | Typical Application |

| 3-Nitrophthalic-D3 Anhydride | This compound | Acetic Anhydride | Intermediate for amides, imides, and pharmaceuticals orgsyn.orgnih.gov |

| Dimethyl 3-Nitrophthalate-D3 | This compound | Methanol, H₂SO₄ | Analytical standard, intermediate chemicalbook.com |

| Monoethyl 3-Nitrophthalate-D3 | This compound | Ethanol (controlled stoichiometry) | Asymmetric synthesis |

Synthesis of Deuterated Amides and Other Functional Derivatives

The synthesis of deuterated amides and related nitrogen-containing compounds from this compound unlocks a vast chemical space for developing complex molecules.

Deuterated Amides and Imides: The most common route to these derivatives is through the reaction of 3-nitrophthalic-D3 anhydride with a primary amine.

Amic Acid Formation: At lower temperatures, the amine will attack the anhydride to form a mono-amido carboxylic acid, known as an amic acid. researchgate.net

Imide Formation: Upon heating, the amic acid undergoes intramolecular cyclization to form a stable five-membered phthalimide (B116566) ring. researchgate.net

This chemistry is foundational for the synthesis of thalidomide (B1683933) analogs, which have significant applications in drug discovery, including the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov

Other Key Derivatives: A pivotal transformation is the reduction of the nitro group to an amine, yielding 3-aminophthalic-D3 acid or its derivatives. This amino group is a versatile functional handle. For example, reaction of the corresponding amino-anhydride with hydrazine (B178648) produces 3-aminophthalhydrazide-D3, the deuterated core of the chemiluminescent compound luminol (B1675438). researchgate.net This highlights the pathway from a simple deuterated acid to complex functional probes.

Derivatization for Bioconjugation and Probe Development

The functional groups on the this compound scaffold can be elaborated to create molecules designed for bioconjugation and as molecular probes.

Bioconjugation: Bioconjugation involves linking a molecule to a biological entity like a protein or nucleic acid. Derivatives of this compound can be equipped with "linker" arms for this purpose. For example, after reducing the nitro group to an amine, the amine can be acylated with a linker that has a terminal reactive group (e.g., an alkyne, azide, or activated ester). This allows the deuterated phthalimide core to be attached to biomolecules, serving as an isotopic tag for tracking or quantification. The development of PROTACs, which link an E3 ligase ligand to a protein of interest, frequently employs thalidomide-based structures derived from 3-nitrophthalic anhydride. nih.gov

Probe Development: The unique electronic and structural properties of this scaffold are exploited in the creation of molecular probes. A notable example is the synthesis of mitochondriotropic chemiluminescent probes. researchgate.net In this work, the 3-nitrophthalic anhydride core was used to synthesize luminol and isoluminol derivatives. These molecules were further functionalized with phosphonium (B103445) cations, which target the mitochondria within living cells. The goal was to create probes that could report on the presence of reactive oxygen species (ROS) in a specific cellular compartment through light emission (chemiluminescence). researchgate.net The use of a deuterated backbone in such probes could offer advantages in analytical studies, for example, by shifting mass spectral fragmentation patterns for clearer identification.

| Derivative Class | Synthetic Precursor | Functionalization Strategy | Application Example |

| PROTAC Ligands | 3-Nitrophthalic-D3 Anhydride | Imide formation, nitro reduction, linker attachment | Pomalidomide-D3 based PROTACs for targeted protein degradation nih.gov |

| Chemiluminescent Probes | 3-Nitrophthalic-D3 Anhydride | Nitro reduction, hydrazinolysis, phosphonium salt formation | Deuterated luminol derivatives for ROS detection in mitochondria researchgate.net |

| Labeled Biomolecules | 3-Nitrophenyl-D3 derivatives | Amide bond formation using the amino or carboxyl groups | Isotopic labeling of peptides for structural or metabolic studies rsc.orgunc.edu |

Advanced Spectroscopic and Spectrometric Methodologies for Deuterium Labeled Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Abundance and Positional Analysisnih.govsigmaaldrich.com

NMR spectroscopy is an indispensable tool for the analysis of deuterated compounds. sigmaaldrich.com By utilizing different nuclei, NMR can provide a complete picture of the molecule's structure and isotopic composition.

Deuterium (B1214612) (²H) NMR spectroscopy is a primary and direct method for the analysis of deuterated compounds. sigmaaldrich.com Since only the deuterium nucleus gives a signal, the resulting spectrum is simplified, providing clear information about the deuterated positions in the molecule. sigmaaldrich.com For 3-Nitrophthalic-D3 acid, the deuterium atoms are substituted on the aromatic ring. The ²H NMR spectrum would be expected to show signals corresponding to the chemical environments of these deuterons.

Table 1: Predicted ²H NMR Data for this compound Data is predicted based on ¹H NMR data for the non-deuterated analogue.

| Position of Deuteron (B1233211) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-D | 7.8 - 8.4 | Multiple signals expected |

Carbon-13 (¹³C) NMR and Proton (¹H) NMR for Confirmation of Deuterium Substitution

Both ¹³C and ¹H NMR spectroscopy serve as crucial confirmatory techniques in the analysis of deuterated compounds. nih.gov

Proton (¹H) NMR: The most direct evidence of successful deuteration in a ¹H NMR spectrum is the disappearance or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. nih.gov In the case of this compound, the signals for the three aromatic protons on the benzene (B151609) ring would be absent or greatly diminished, confirming the D3 substitution. medchemexpress.com

Carbon-13 (¹³C) NMR: The substitution of a proton with a deuteron induces noticeable effects in the ¹³C NMR spectrum. Carbons directly bonded to deuterium will exhibit a change in their chemical shift, known as an isotope effect, typically a small upfield shift. rsc.orgsrce.hr Furthermore, the coupling between carbon-13 and deuterium (C-D coupling) causes the carbon signal to split into a multiplet (typically a triplet for a CD group), which is different from the splitting observed for a C-H group. This change in multiplicity provides definitive proof of deuteration at a specific carbon atom. rsc.org

Table 2: Comparison of Expected ¹H and ¹³C NMR Spectral Features for 3-Nitrophthalic Acid and its D3 Analogue Based on established principles of NMR spectroscopy for deuterated compounds.

| Spectrum | 3-Nitrophthalic Acid | This compound | Rationale for Change |

| ¹H NMR | Signals present for 3 aromatic protons. | Absence or significant reduction of aromatic proton signals. | Replacement of ¹H with non-signal-producing ²H in ¹H NMR. studymind.co.uk |

| ¹³C NMR | Aromatic C-H signals appear as doublets (due to ¹JCH coupling). | Aromatic C-D signals appear as triplets (due to ¹JCD coupling). | C-D coupling differs from C-H coupling. |

| ¹³C NMR | Specific chemical shifts for aromatic carbons. | Upfield shift for deuterated carbons. | Deuterium isotope effect on carbon chemical shifts. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Purity Determinationnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for characterizing isotopically labeled compounds, providing precise mass measurements that allow for the determination of elemental composition and isotopic purity. rsc.orgpnnl.gov

For this compound, HRMS can accurately measure the mass of the molecular ion. The theoretical exact mass of the non-deuterated compound (C₈H₅NO₆) is 211.0117 g/mol . nih.gov The D3 analogue (C₈H₂D₃NO₆) has a theoretical molecular weight of approximately 214.15 g/mol . medchemexpress.com HRMS can confirm this mass with high precision, validating the incorporation of three deuterium atoms.

Furthermore, HRMS is instrumental in determining isotopic purity. nih.govresearchgate.net By analyzing the relative intensities of the ion signals corresponding to the unlabeled (D0), partially labeled (D1, D2), and fully labeled (D3) species, a precise measurement of the isotopic enrichment can be calculated. researchgate.net This method is highly sensitive and requires minimal sample amounts. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Identifying Deuterium-Induced Band Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can identify changes in molecular vibrations resulting from isotopic substitution. researchgate.net The heavier mass of deuterium compared to hydrogen leads to a predictable shift of vibrational frequencies to lower wavenumbers (red-shift).

The most significant changes are observed for stretching and bending modes involving the substituted hydrogen atoms. For this compound, the C-H stretching vibrations on the aromatic ring, typically observed in the 3000-3100 cm⁻¹ region in the FTIR and Raman spectra of the parent compound, would be replaced by C-D stretching vibrations at a lower frequency. nih.gov The theoretical shift can be estimated based on the reduced mass of the C-D bond versus the C-H bond. This deuterium-induced band shift provides clear evidence of successful isotopic labeling. nih.gov While specific spectra for the D3 compound are not widely published, data for the non-deuterated 3-nitrophthalic acid shows characteristic vibrational bands that would be affected by deuteration. nih.govresearchgate.netchemicalbook.comspectrabase.com

Table 3: Predicted Vibrational Band Shifts in this compound Based on general principles of vibrational spectroscopy.

| Vibrational Mode | Typical Frequency in C-H compounds (cm⁻¹) | Predicted Frequency in C-D compounds (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 | ~2300-2200 |

| Aromatic C-H Bend | ~900-675 | Lower frequency shifts expected |

X-ray Diffraction Crystallography for Structural Confirmation of Deuterated Specieswikipedia.org

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique can be applied to deuterated species to confirm that the isotopic labeling process has not altered the fundamental molecular structure or crystal packing.

Emerging Research Frontiers and Future Perspectives for 3 Nitrophthalic D3 Acid

Integration with Flow Chemistry and Automated Synthesis Platforms for Deuterated Compounds

The synthesis of isotopically labeled compounds, including deuterated molecules like 3-Nitrophthalic-D3 acid, presents unique challenges that can be effectively addressed by modern synthesis technologies. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, is emerging as a powerful tool for this purpose. vapourtec.com

Flow chemistry platforms offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for achieving the high selectivity and efficiency required in deuteration reactions. vapourtec.com The ability to safely handle hazardous reagents and contain volatile or reactive intermediates makes this technology particularly suitable for processes like nitration and reactions involving organometallics. cam.ac.ukwiley-vch.de Traditional batch synthesis of the parent compound, 3-nitrophthalic acid, involves steps such as the oxidation of 3-nitro-o-xylene with nitric acid under pressure, a process that could be rendered safer and more efficient in a continuous flow reactor. google.com

Automated synthesis platforms, when integrated with flow reactors, can accelerate the optimization of reaction conditions for deuteration, enabling high-throughput screening of catalysts, solvents, and temperature profiles. cam.ac.uk This is particularly advantageous for developing efficient methods for introducing deuterium (B1214612) atoms with high isotopic enrichment and precise regioselectivity onto an aromatic ring. For instance, the challenges of minimizing unwanted side reactions or isotopic scrambling can be more readily overcome through the fine-tuning that automated flow systems permit.

Table 1: Advantages of Flow Chemistry for the Synthesis of Deuterated Compounds

| Feature | Benefit in Deuterated Synthesis | Relevance to this compound |

| Precise Control | Enhanced selectivity and reproducibility of the deuteration step, minimizing isotopic scrambling. | Ensures deuterium is incorporated at the desired positions on the phthalic acid backbone. |

| Enhanced Safety | Safe handling of hazardous reagents (e.g., strong acids, organometallics, deuterium gas) in a contained system. cam.ac.uk | Mitigates risks associated with nitration and potential high-pressure deuteration steps. |

| Rapid Optimization | Automated systems allow for quick screening of variables (catalysts, temperature, flow rate) to maximize isotopic incorporation. | Accelerates the development of an efficient synthesis protocol. |

| Scalability | Seamless transition from laboratory-scale optimization to larger-scale production by extending run time. jst.org.in | Facilitates the production of sufficient quantities for research and potential applications. |

Novel Applications in Advanced Materials Science

3-Nitrophthalic acid itself serves as a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.commdpi.com Its carboxylate groups can coordinate to metal ions, while the nitro group can influence the framework's topology and properties through noncovalent interactions. mdpi.com The deuterated analogue, this compound, opens up new avenues for the characterization and understanding of these advanced materials.

Furthermore, the study of single crystals of 3-nitrophthalic acid has revealed interesting optical properties. researchgate.net Isotopic labeling with deuterium could subtly modify these properties, including nonlinear optical (NLO) responses, by altering phonon modes that couple with electronic transitions. This offers a precise tool for fine-tuning the photophysical characteristics of next-generation materials.

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Probes

The synthesis of complex deuterated probes like this compound is not without its difficulties. Key challenges include:

Regioselectivity: Ensuring that deuterium atoms are incorporated only at the desired positions on the aromatic ring is a significant synthetic hurdle.

Isotopic Enrichment: Achieving a high level of deuterium incorporation (typically >98%) is often necessary for the intended application, which can require specialized and costly deuterium sources and catalysts.

Functional Group Tolerance: The conditions required for deuteration must be compatible with the existing nitro and carboxylic acid functional groups, avoiding their reduction or unwanted side reactions.

Despite these challenges, significant opportunities exist. The development of novel catalytic systems, including transition metal catalysts, for C-H activation and deuteration offers a promising path forward. acs.org Flow chemistry provides a platform to explore previously inaccessible reaction conditions that could favor the desired deuteration pathway. cam.ac.uk

The primary opportunity lies in the application of these probes. In materials science, they enable a deeper understanding of structure-property relationships. mdpi.com In the life sciences, deuterated molecules can be used as internal standards for quantitative mass spectrometry or as tracers to follow metabolic pathways, as the deuterium label provides a clear mass shift for detection. researchgate.netsci-hub.se

Future Directions in the Academic Exploration of Isotopic Labels for Chemical and Biological Systems

The use of isotopic labels, particularly deuterium, is poised to become even more integral to both chemical and biological research. Future academic exploration is likely to focus on several key areas where molecules like this compound and other deuterated compounds can have a major impact.

One major direction is in the field of "deuterated drugs." The kinetic isotope effect—the change in reaction rate upon isotopic substitution—can be exploited to slow down the metabolic breakdown of a drug by replacing hydrogen with deuterium at sites of enzymatic oxidation. This can lead to improved pharmacokinetic profiles and is an active area of pharmaceutical research.

In mechanistic chemistry, the precise placement of deuterium labels will continue to be a cornerstone for elucidating complex reaction pathways. The subtle changes in vibrational frequencies and bond strengths upon deuteration provide a sensitive probe for studying transition states and reaction intermediates.

Furthermore, in systems biology and metabolomics, the use of stable isotope tracers is expanding. researchgate.net Feeding cells or organisms with substrates labeled with stable isotopes allows researchers to map the flow of metabolites through complex biochemical networks, providing a dynamic view of cellular function in health and disease. As analytical techniques like high-resolution mass spectrometry become more powerful, the demand for complex and specifically labeled probes will continue to grow, driving further innovation in synthetic chemistry.

Q & A

Q. What statistical approaches are recommended for analyzing isotopic dilution assays using this compound?

- Methodological Answer : Use linear regression with weighted least squares to account for heteroscedasticity in calibration curves. Validate assay precision via coefficient of variation (CV) calculations across replicates. For low-abundance analytes, apply Bayesian statistics to improve confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.